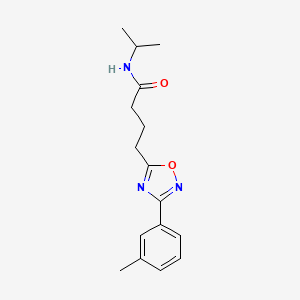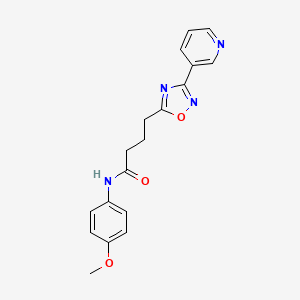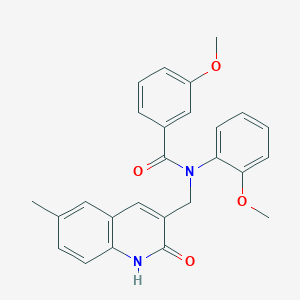
N'-(2H-1,3-benzodioxol-5-yl)-N-(prop-2-en-1-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-N-(prop-2-en-1-yl)ethanediamide, commonly known as MDPV, is a synthetic cathinone that has gained popularity in the illicit drug market due to its stimulant effects. However, MDPV also has potential scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
MDPV acts as a potent dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, resulting in increased stimulation and euphoria. MDPV also has effects on other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects:
MDPV has been shown to have a variety of biochemical and physiological effects. In addition to its stimulant effects, MDPV can also cause cardiovascular effects such as increased heart rate and blood pressure. It can also cause hyperthermia and dehydration. Long-term use of MDPV can lead to addiction and other negative health consequences.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for use in lab experiments. Its potent dopamine reuptake inhibition makes it a valuable tool for studying the role of dopamine in the brain. However, its potential for abuse and negative health consequences limit its use in lab experiments. Additionally, the legal and ethical issues surrounding the use of MDPV also limit its use in research.
Orientations Futures
Future research on MDPV could focus on its effects on other neurotransmitters besides dopamine, as well as its potential therapeutic uses. Additionally, research could focus on developing safer and more effective dopamine reuptake inhibitors for use in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Méthodes De Synthèse
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common synthesis method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate and isopropylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
MDPV has potential scientific research applications, particularly in the field of neuroscience. Studies have shown that MDPV acts as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This makes MDPV a valuable tool for studying the role of dopamine in the brain and its effects on behavior.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)14-5-3-13(4-6-14)10-20-22-19(24)18(23)21-15-7-8-16-17(9-15)26-11-25-16/h3-10,12H,11H2,1-2H3,(H,21,23)(H,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDJTYLBCWFFEB-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



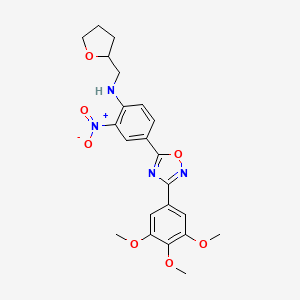
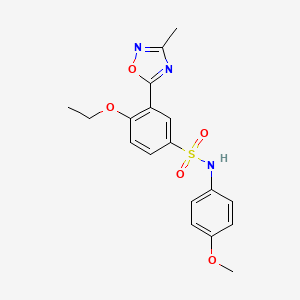

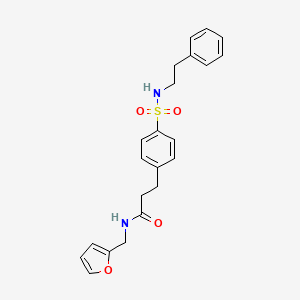
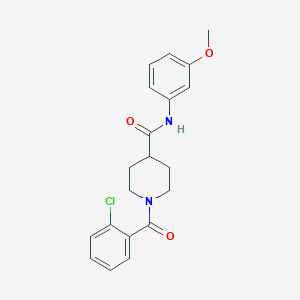
![5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688224.png)
